{1-[(3,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine
Overview
Description
{1-[(3,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine is a chemical compound with the molecular formula C13H18F2N2. It is a piperidine derivative that features a difluorophenyl group, making it of interest in various fields of research and industry .
Preparation Methods
The synthesis of {1-[(3,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine typically involves the reaction of 3,5-difluorobenzyl chloride with piperidine, followed by subsequent functional group transformations to introduce the methanamine moiety. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like sodium hydride or potassium carbonate . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
{1-[(3,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of reduced amines.
Scientific Research Applications
{1-[(3,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of {1-[(3,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The difluorophenyl group enhances its binding affinity and selectivity, leading to modulation of biological pathways. This can result in various pharmacological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar compounds include:
{1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine: This compound has a similar structure but with different fluorine substitution, which can affect its chemical and biological properties.
{1-[(4-Fluorophenyl)methyl]piperidin-3-yl}methanamine: The presence of a single fluorine atom can lead to different reactivity and interaction profiles.
The uniqueness of {1-[(3,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine lies in its specific difluorophenyl substitution, which can confer distinct chemical and biological characteristics compared to its analogs .
Properties
IUPAC Name |
[1-[(3,5-difluorophenyl)methyl]piperidin-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2N2/c14-12-4-11(5-13(15)6-12)9-17-3-1-2-10(7-16)8-17/h4-6,10H,1-3,7-9,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AORKXTPXHKKJDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC(=C2)F)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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